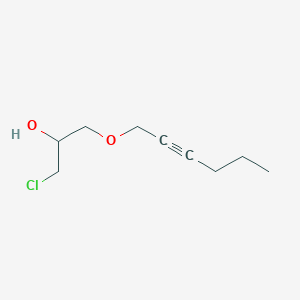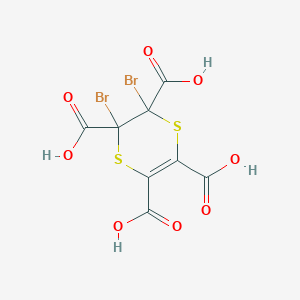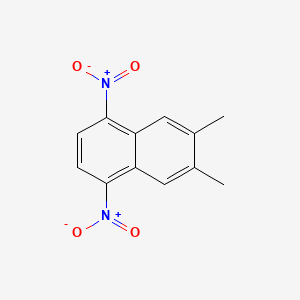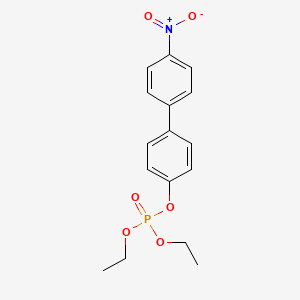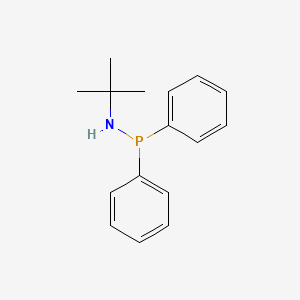
n-Tert-butyl-p,p-diphenylphosphinous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Tert-butyl-p,p-diphenylphosphinous amide is an organophosphorus compound that features a phosphinous amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-p,p-diphenylphosphinous amide typically involves the reaction of tert-butylamine with diphenylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
n-Tert-butyl-p,p-diphenylphosphinous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinous amides.
Aplicaciones Científicas De Investigación
n-Tert-butyl-p,p-diphenylphosphinous amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Tert-butyl-p,p-diphenylphosphinous amide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic processes in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- n-Tert-butyl-p,p-diphenylphosphine oxide
- n-Tert-butyl-p,p-diphenylphosphine
- n-Tert-butyl-p,p-diphenylphosphinous chloride
Uniqueness
n-Tert-butyl-p,p-diphenylphosphinous amide is unique due to its specific functional group, which imparts distinct reactivity and coordination properties. Compared to its analogs, it offers different reactivity patterns, making it valuable in specific catalytic and synthetic applications.
Propiedades
Número CAS |
41979-47-9 |
|---|---|
Fórmula molecular |
C16H20NP |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-diphenylphosphanyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20NP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
Clave InChI |
SYLDOBJLWJSZBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


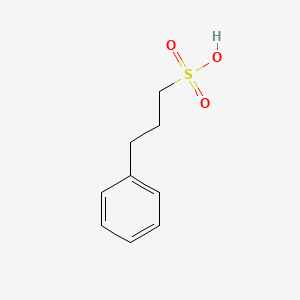
![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)


![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
